2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines a benzofuran core with a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic conditions.
Introduction of Naphthalene Sulfonamide Group: The naphthalene sulfonamide group is introduced via a sulfonation reaction, where naphthalene is treated with chlorosulfonic acid to form naphthalene-2-sulfonyl chloride, which is then reacted with an amine to form the sulfonamide.
Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamides and benzofurans.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The naphthalene sulfonamide group is known to interact with various biological targets, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
- Methyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
Uniqueness
2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is unique due to the presence of the methoxyethyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different ester groups.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6S/c1-15-22(23(25)29-12-11-28-2)20-14-18(8-10-21(20)30-15)24-31(26,27)19-9-7-16-5-3-4-6-17(16)13-19/h3-10,13-14,24H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFYDWSLUNZBIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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